2-Amino-5-(chloromethyl)pyrimidine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is a versatile chemical compound used in various scientific research. It is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine .

Synthesis Analysis

Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

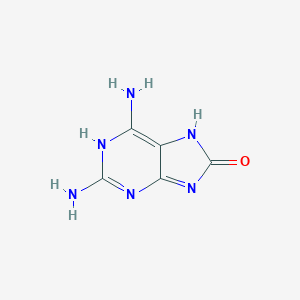

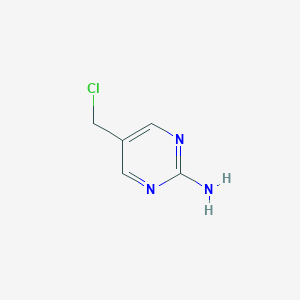

The molecular formula of 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is C5H7Cl2N3. It has an average mass of 180.035 Da and a monoisotopic mass of 179.001709 Da .Chemical Reactions Analysis

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is used as a reagent in the synthesis of fused benzoxazepinones as ion channel modulators . In the synthesis of several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives, it was reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antitrypanosomal Activity

Research has shown that 2-aminopyrimidine derivatives exhibit antitrypanosomal activity, which is the ability to combat Trypanosoma brucei, the causative organism of sleeping sickness . This application is significant in the field of tropical medicine, particularly for regions where sleeping sickness is endemic.

Anti-Plasmodial Properties

These compounds have also demonstrated antiplasmodial activities, making them useful in the fight against Plasmodium falciparum, the parasite responsible for malaria . Given the global impact of malaria and the resistance to current treatments, new drugs based on pyrimidine derivatives could be vital.

Synthesis of Biologically Active Molecules

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride serves as a starting reagent in the synthesis of various biologically active molecules. It’s used in the preparation of thiazole derivatives, which have a range of biological activities .

Structure-Activity Relationship (SAR) Studies

The compound is used in SAR studies to understand the relationship between the chemical structure of pyrimidine derivatives and their pharmacological activity. This research is crucial for designing molecules with enhanced therapeutic effects and reduced toxicity .

Development of Antioxidants

Pyrimidine derivatives are known to display antioxidant properties. As antioxidants play a crucial role in protecting cells from oxidative stress, these compounds are researched for their potential to prevent or treat diseases caused by oxidative damage .

Antibacterial and Antiviral Research

Due to their structural similarity to nucleotides, pyrimidine derivatives are explored for their antibacterial and antiviral potential. They could serve as the basis for new treatments against various bacterial and viral infections .

Chemical Synthesis and Industrial Applications

In the chemical industry, 2-Amino-5-(chloromethyl)pyrimidine Hydrochloride is utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals. Its reactivity makes it a valuable intermediate in organic synthesis .

properties

IUPAC Name |

5-(chloromethyl)pyrimidin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-1-4-2-8-5(7)9-3-4;/h2-3H,1H2,(H2,7,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCDXBZHIFMCGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(chloromethyl)pyrimidine Hydrochloride | |

CAS RN |

120747-86-6 |

Source

|

| Record name | 2-Pyrimidinamine, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120747-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.